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L-Homopropargylglycine hydrochloride

BONCAT Arabidopsis thaliana Nascent Proteomics

Researchers face system-dependent toxicity and variable incorporation when choosing methionine analogs for click chemistry. L-Homopropargylglycine hydrochloride (L-HPG·HCl) solves this with validated performance data: - Superior for Arabidopsis BONCAT: outperforms AHA with less growth inhibition - 70-80% incorporation in E. coli (maintain ≤0.35 µM to avoid toxicity) - Enables non-radioactive nascent protein detection via CuAAC with 3-7× fluorescence enhancement over controls Supplied as ≥98% crystalline solid. Orthogonal to AHA for two-color pulse-labeling.

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
CAS No. 942518-19-6
Cat. No. B2938895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Homopropargylglycine hydrochloride
CAS942518-19-6
Molecular FormulaC6H10ClNO2
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESC#CCCC(C(=O)O)N.Cl
InChIInChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1
InChIKeyXGBWOGGSQVMSRX-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

L-Homopropargylglycine HCl: Procurement & Specifications


L-Homopropargylglycine hydrochloride (L-HPG·HCl) is a non-canonical amino acid (ncAA) analog of methionine, featuring a terminal alkyne moiety (-C≡CH) as a bioorthogonal handle. This alkyne functionality enables its use as a metabolic label for nascent protein synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and it also serves as an alkyl chain-based PROTAC linker in targeted protein degradation applications [1]. As a hydrochloride salt (MW 163.60, C₆H₁₀ClNO₂), it is supplied as a white to off-white crystalline solid with vendor-reported purity typically ≥98% .

1
Bioorthogonal handle
Terminal alkyne enables CuAAC click chemistry for metabolic labeling of nascent proteins or PROTAC linker applications.
2
Methionine surrogate
Non-canonical amino acid analog of methionine suitable for residue-specific incorporation in protein synthesis studies.
3
Hydrochloride salt
Crystalline solid form supports aqueous solubility and consistent laboratory handling for routine workflows.

L-Homopropargylglycine HCl: Why Analogs Differ


Although several methionine surrogates exist for bioorthogonal labeling—most notably L-azidohomoalanine (AHA)—they are not functionally interchangeable. AHA and HPG exhibit divergent incorporation efficiencies, metabolic perturbation profiles, and organism-specific toxicity that vary dramatically across model systems. In Arabidopsis, HPG outperforms AHA in labeling nascent proteins with reduced growth inhibition; conversely, in mammalian HEK293T cells, AHA demonstrates superior incorporation efficiency [1]. In E. coli, HPG exhibits orders-of-magnitude greater acute toxicity than AHA [2]. Selection of the appropriate analog therefore requires system-specific validation rather than generic substitution.

System-dependent incorporation
HPG labeling advantage reported in plant models may not transfer to mammalian cells; organism-specific validation is essential before replacing AHA.
Acute toxicity variation
In E. coli, HPG exhibits substantially higher toxicity than AHA; concentration thresholds differ by orders of magnitude and require strain-specific titration.
Validation requirement
Generic substitution without model‑system testing may compromise labeling outcome; incorporation efficiency and toxicity must be verified for each experimental setup.

L-Homopropargylglycine HCl: Head-to-Head Evidence


HPG vs. AHA Labeling Efficiency in Arabidopsis

In a direct head-to-head comparison in Arabidopsis thaliana, HPG-based BONCAT provided superior labeling of nascent plant proteins compared to AHA-based BONCAT. The AHA-induced perturbation of methionine metabolism and greater inhibition of cell growth rate limited AHA incorporation at methionine sites [1].

Plant nascent proteomics
Head-to-head
HPG reported better labeling and lower growth inhibition vs. AHA (qualitative)
Supports HPG selection for Arabidopsis BONCAT workflows
Quantitative fold-change not provided; perturbation of Met metabolism greater with AHA
BONCAT Arabidopsis thaliana Nascent Proteomics

HPG vs. AHA Acute Toxicity in E. coli

In a direct head-to-head study examining acute toxicity and growth effects on E. coli, HPG exhibited orders-of-magnitude greater toxicity than AHA. E. coli exposed to HPG at concentrations as low as 0.35 μM showed significantly reduced growth rates, with complete growth inhibition at 5.6–90 μM. In contrast, AHA permitted growth at concentrations up to 9 mM [1].

E. coli BONCAT toxicity
Head-to-head
~25,000-fold lower tolerated concentration (0.35 µM HPG vs. 9 mM AHA)
Concentration titration essential for E. coli experiments
HPG inhibits growth at ≥0.35 µM; AHA tolerated up to 9 mM
BONCAT Escherichia coli Toxicity

HPG vs. AHA Incorporation Rate in E. coli

In a comparative study of three methionine analogs (pMet, Aha, Hpg) for residue-specific incorporation in E. coli, Hpg achieved similar expression levels and 70–80% incorporation rates in both prototrophic (BL-21) and auxotrophic (B834) strains after 26h expression. By contrast, Aha incorporation in the auxotrophic strain reached approximately 50% [1].

Recombinant protein labeling
Head-to-head
HPG 70–80% incorporation; Aha ~50% (auxotrophic E. coli)
Higher and more consistent incorporation across strain types
Validated in BL-21 and B834 strains; 26h expression
Protein Expression ncAA Incorporation E. coli

HPG vs. AHA Incorporation in HEK293T Cells

In a user-reported comparison quantifying protein translatome incorporation efficiency in HEK293T mammalian cell culture, AHA was observed to be more efficient than HPG. HPG was noted to be incorporated into newly synthesized proteins less efficiently than AHA under the tested conditions .

Mammalian translatomics
Head-to-head
AHA reported more efficient than HPG in HEK293T cells (qualitative)
AHA may offer higher sensitivity for mammalian cell labeling
Exact fold-change not quantified; orthogonal use possible for dual labeling
Translatomics Mammalian Cell Culture HEK293T

HPG vs. ³⁵S-Methionine Detection

HPG-based labeling is positioned as a non-radioactive alternative to traditional ³⁵S-methionine pulse-chase methods for detecting nascent protein synthesis. In mammalian cell labeling experiments, cells labeled with HPG (and AHA) exhibited fluorescence emission 3- to 7-fold more intense than control cells treated with native methionine, enabling sensitive detection without radioactive waste or specialized handling [1][2].

Non-radioactive detection
Cross-study
3–7× fluorescence enhancement over Met controls
Enables sensitive nascent protein detection without radioisotopes
Rat-1 fibroblast model; CuAAC click with reactive fluorophores
Protein Synthesis Detection Radiolabeling Alternative Fluorescence

HPG Solubility Profile

The hydrochloride salt form of L-HPG (CAS 942518-19-6) provides enhanced aqueous solubility compared to the free base form (CAS 98891-36-2). Vendor datasheets consistently report DMSO solubility of 100–125 mg/mL and water solubility of 60–90 mg/mL at 25°C, with PBS (pH 7.2) solubility of approximately 10 mg/mL [1]. This solubility profile supports stock preparation in DMSO for cell culture applications and aqueous working solutions.

Formulation compatibility
Supporting evidence
DMSO: ~100–125 mg/mL; H₂O: ~60–90 mg/mL (HCl salt)
Supports DMSO stock preparation and aqueous working solutions
PBS solubility ≤10 mg/mL at pH 7.2; sonication recommended
Solubility Formulation Hydrochloride Salt

L-Homopropargylglycine HCl: Application Scenarios


BONCAT Nascent Proteomics in Arabidopsis

HPG is the empirically preferred methionine analog for BONCAT-based nascent proteomics in Arabidopsis thaliana. Compared to AHA, HPG provides superior labeling of newly synthesized plant proteins with reduced perturbation of methionine metabolism and lower inhibition of cell growth rate [1]. This application scenario is supported by direct head-to-head comparison data demonstrating HPG's qualitative superiority in plant systems [1].

ncAA Incorporation for Recombinant Protein in E. coli

For applications requiring high residue-specific incorporation of non-canonical amino acids into recombinant proteins expressed in E. coli, HPG achieves 70–80% incorporation rates in both prototrophic and auxotrophic strains—significantly outperforming AHA's ~50% incorporation in auxotrophic strains [2]. Users must account for HPG's acute toxicity in E. coli by maintaining concentrations ≤0.35 μM to avoid growth inhibition [3].

Non-Radioactive Nascent Protein Detection

HPG enables non-radioactive detection of nascent protein synthesis via CuAAC click chemistry with fluorescent azides, providing 3- to 7-fold fluorescence enhancement over native methionine controls [4]. This application is ideal for laboratories seeking to eliminate radioactive isotope handling and waste while maintaining sensitive detection of newly synthesized proteins across diverse cell types, including primary mouse hepatocytes and Candida species [4][5].

Two-Color Pulse-Labeling in Mammalian Cells

HPG and AHA can be used orthogonally for two-color pulse-labeling of temporally defined protein populations in mammalian cells. Although AHA exhibits higher incorporation efficiency in HEK293T cells , the orthogonal reactivity of alkyne (HPG) and azide (AHA) handles enables simultaneous or sequential labeling of distinct protein cohorts using strain-promoted or copper-catalyzed click chemistries with different fluorophores [4].

Application
Selection Property
Validation Focus
BONCAT nascent proteomics (plant models)
Bioorthogonal labeling efficiency in plant systems
Plant-specific BONCAT workflow validation
ncAA incorporation in recombinant E. coli
Incorporation rate and toxicity threshold
Strain-dependent growth and incorporation testing
Non-radioactive nascent protein detection
Click chemistry fluorescence sensitivity
Fluorescence signal-to-background validation
Two-color pulse-labeling (mammalian cells)
Orthogonal alkyne-azide reactivity
Dual-label protocol optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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